molecular formula C24H50O4 B1682187 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane CAS No. 78-63-7

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Cat. No.: B1682187
CAS No.: 78-63-7
M. Wt: 290.44 g/mol
InChI Key: KHGWZBYMIJAQQK-UHFFFAOYSA-N
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Description

2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear, yellow liquid. (NTP, 1992)also for storage and transport mixed with inert solid.

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, also known as Varox, is polymers, specifically natural and synthetic rubbers, as well as polyolefins . It acts as an initiator or a radical source in the crosslinking of these polymers .

Mode of Action

Varox functions as a bifunctional peroxide, which means it can initiate two different reactions. It serves as a free radical source, initiating the crosslinking of polymers . Crosslinking is a process where polymer chains are linked together, enhancing the material’s properties such as its elasticity and strength .

Biochemical Pathways

In the polymerization process, varox initiates the crosslinking of polymers, leading to the formation of a three-dimensional network of linked polymer chains . This process enhances the properties of the resulting material.

Pharmacokinetics

It’s important to note that varox is a liquid at room temperature and is immiscible in water . It has a density of 0.877 g/mL at 25 °C and a vapor pressure of 0.002Pa at 20℃ .

Result of Action

The action of Varox results in the crosslinking of polymers, leading to materials with enhanced properties. For example, rubber compounds containing Varox have excellent scorch safety . In the case of polypropylene, Varox can cause degradation in the temperature range of 200-250°C, which is useful for controlling the rheology of the polymer .

Action Environment

The action of Varox is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the degradation of polypropylene occurs in the temperature range of 200-250°C . Additionally, Varox is unstable and may contain an inhibitor to prevent premature reaction . It should be stored in a cool, dry place away from heat sources and incompatible materials such as strong oxidizing agents, acids, reducing agents, and organic materials .

Properties

IUPAC Name

2,5-bis(tert-butylperoxy)-2,5-dimethylhexane
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InChI

InChI=1S/C16H34O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h11-12H2,1-10H3
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InChI Key

DMWVYCCGCQPJEA-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)C
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Molecular Formula

C16H34O4
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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DSSTOX Substance ID

DTXSID9025110
Record name 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
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Molecular Weight

290.44 g/mol
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Physical Description

2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane is a clear, yellow liquid. (NTP, 1992)also for storage and transport mixed with inert solid., Liquid; Other Solid, Clear yellow liquid; [CAMEO] Liquid; [Sigma-Aldrich MSDS]
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Record name Peroxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis[2-(1,1-dimethylethyl)
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Boiling Point

122 to 126 °F at 0.1 mmHg (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Flash Point

185 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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CAS No.

78-63-7
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Record name 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
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Record name Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide
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Melting Point

46 °F (NTP, 1992)
Record name 2,5-DIMETHYL-2,5-DI-(TERT-BUTYLPEROXY)HEXANE
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Synthesis routes and methods I

Procedure details

A reactor corresponding to FIG. 1 was initially charged with a mixture of 550 kg of 70% by weight hydrogen peroxide and 366 kg of 80% by weight sulphuric acid. With stirring and cooling of the reactor through the jacket, 250 kg of 2,5-dimethyl-2,5-hexanediol were metered in within 60 min, in the course of which the temperature rose from 20° C. to 30-32° C. The reaction mixture was stirred at 30° C. for another 90 min and then admixed with 200 kg of water. The stirrer was then switched off and the suspension formed was filtered within 10 min by applying reduced pressure to the filtration devices (5), in the course of which the liquid phase was sucked into the collecting vessel (7) and the precipitated 2,5-dimethylhexane-2,5-dihydroperoxide was retained in the vessel (2). The solid product retained in the reactor was washed by adding 500 kg of water, stirring the suspension for 3 min and filtering again by applying reduced pressure to the filtration devices (5). This washing operation was repeated once more. Thereafter, 481 kg of tert-butanol were added and the solid was dissolved therein by stirring and heating. 500 kg of 80% by weight sulphuric acid were metered into the resulting solution within 60 min with stirring and cooling of the reactor through the jacket, in the course of which the temperature rose to from 40 to 45° C. The reaction mixture was stirred at this temperature for a further 60 min and then admixed with 50 kg of water. The lower aqueous phase was removed and the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water, by stirring the phases and then removing the lower aqueous phase. After removal of residual water and volatile by-products by stripping under reduced pressure in a stripping column, 405 kg (90%) of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane were obtained.
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Synthesis routes and methods II

Procedure details

di(t-butyl) peroxide, 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 4
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 5
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
Reactant of Route 6
2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

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